N-(2-chlorobenzyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
Description
This compound belongs to a class of acetamide derivatives featuring a 1,2,4-oxadiazole-piperidine core linked to a 2-chlorobenzyl group. Its structure includes:
- Piperidine ring: Provides conformational rigidity and modulates lipophilicity.
- 1,2,4-Oxadiazole moiety: Enhances metabolic stability and participates in hydrogen bonding interactions with biological targets .
- 4-Fluorophenyl substituent: Introduces electron-withdrawing effects, influencing binding affinity.
- 2-Chlorobenzyl group: Contributes to hydrophobic interactions and improves blood-brain barrier penetration in CNS-targeting analogs .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O2/c23-19-4-2-1-3-17(19)13-25-20(29)14-28-11-9-16(10-12-28)22-26-21(27-30-22)15-5-7-18(24)8-6-15/h1-8,16H,9-14H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQHBEMSAPFTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorobenzyl moiety : Enhances lipophilicity and potential receptor interactions.
- Piperidine ring : Often associated with various biological activities including analgesic and anti-inflammatory effects.
- Oxadiazole derivative : Known for its role in drug discovery due to its diverse biological properties.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 388.31 g/mol.
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- In vitro studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in cancer progression:
- Carbonic Anhydrases (CAs) : Selective inhibition of membrane-bound CAs (hCA IX and XII) was observed, which are implicated in tumor growth and metastasis. Compounds similar to this compound have been reported to achieve K_i values in the picomolar range against these enzymes .
Antimicrobial Activity
Preliminary evaluations have suggested moderate to strong antibacterial activity against strains such as:
- Salmonella typhi
- Bacillus subtilis
These findings indicate potential therapeutic applications in treating bacterial infections .
Pharmacological Profiles
Research has highlighted the following pharmacological profiles for related compounds:
- Anti-inflammatory : Compounds with piperidine rings often exhibit anti-inflammatory properties.
- Analgesic effects : Some derivatives have been noted for their pain-relieving capabilities.
Study 1: Anticancer Efficacy
A study published in MDPI evaluated a series of 1,2,4-oxadiazole derivatives, revealing that certain structural modifications can enhance anticancer activity. The compound under discussion exhibited IC₅₀ values in the micromolar range against MCF-7 cells, suggesting significant potential for further development as an anticancer agent .
Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, compounds similar to this compound were evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. Results indicated strong inhibitory activity with IC₅₀ values reaching as low as 0.63 µM for urease inhibition .
Comparison with Similar Compounds
A. Aromatic Substituents
B. Linker Modifications
- Piperidine vs.
Pharmacological and Physicochemical Data
*Data inferred from structural analogs in .
Research Findings and Implications
- Binding Mode : The piperidine-oxadiazole core in the target compound likely occupies a hydrophobic subpocket in mGluR5, while the 2-chlorobenzyl group extends into a solvent-exposed region, as seen in cryo-EM structures of related compounds .
- Metabolic Stability : Oxadiazole derivatives generally exhibit superior stability compared to triazole analogs due to resistance to cytochrome P450-mediated oxidation .
- Toxicity Considerations : Chlorinated benzyl groups may increase hepatotoxicity risk compared to fluorinated analogs, as observed in preclinical toxicity screens of structurally related acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
